molecular formula C15H11F3O2 B1421060 3-Methoxy-3'-trifluoromethylbenzophenone CAS No. 1182755-37-8

3-Methoxy-3'-trifluoromethylbenzophenone

Cat. No. B1421060
M. Wt: 280.24 g/mol
InChI Key: ZFVDWEZJGAFOIX-UHFFFAOYSA-N
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Description

3-Methoxy-3’-trifluoromethylbenzophenone is a chemical compound with the IUPAC name (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone . It has a molecular weight of 280.25 .


Molecular Structure Analysis

The InChI code for 3-Methoxy-3’-trifluoromethylbenzophenone is 1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

3-Methoxy-3’-trifluoromethylbenzophenone has a molecular weight of 280.25 . The IUPAC name is (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone .

Scientific Research Applications

UV Filters and Skin Protection

3-Methoxy-3'-trifluoromethylbenzophenone, commonly known as benzophenone-3 (BP-3), is extensively used as an ultraviolet filter in skincare products. Research indicates its prevalence in various bodily fluids, raising concerns about reproductive toxicity. In humans, high BP-3 levels were linked to altered birth weights and gestational ages, while in animals, effects included changes in reproductive function and hormonal imbalances due to its endocrine-disrupting properties (Ghazipura et al., 2017).

Metabolism and Endocrine Disruption

BP-3 undergoes metabolism in both rat and human liver microsomes, producing various metabolites with differing estrogenic and anti-androgenic activities. This study highlights the significance of BP-3 metabolism in altering its endocrine-disrupting activities, which could have implications for human health (Watanabe et al., 2015).

Applications in Polymer Science

In the field of polymer science, 3-Methoxy-3'-trifluoromethylbenzophenone derivatives have been utilized in the synthesis of high-performance materials. For instance, the development of crosslinkable fully aromatic poly(aryl ether ketone)s incorporating a macrocycle of aryl ether ketone, demonstrates the utility of benzophenone derivatives in creating polymers with high thermal stability and desirable physical properties (Yue et al., 2007).

Organic Synthesis and Drug Development

3-Methoxy-3'-trifluoromethylbenzophenone and its derivatives are valuable in organic synthesis and drug development. Their application in synthesizing various compounds with potential antibacterial properties demonstrates their versatility in medicinal chemistry (Havaldar et al., 2004).

properties

IUPAC Name

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVDWEZJGAFOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3'-trifluoromethylbenzophenone

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